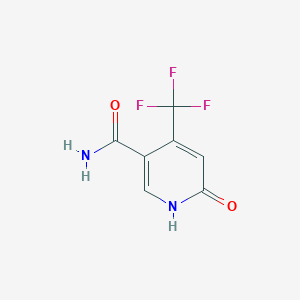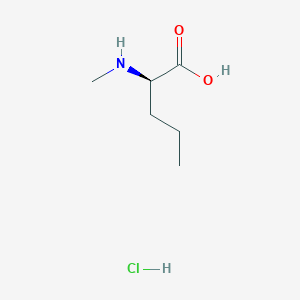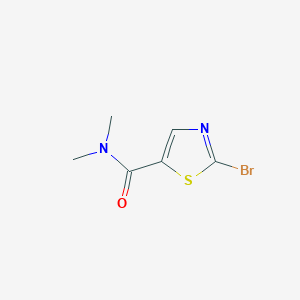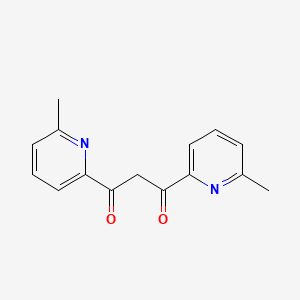![molecular formula C19H30BNO4 B8096760 2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B8096760.png)
2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester is a specialized organic compound that features a boronic acid group and a Boc-protected amino group. This compound is of interest in various fields of chemistry, particularly in the synthesis of complex molecules and in biological research.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amine.
Boronic Acid Formation: The phenylboronic acid moiety is typically synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Pinacol Ester Formation: The boronic acid is then reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo substitution reactions, where the Boc group is removed using acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TFA, HCl
Major Products Formed:
Oxidation: Phenylboronic acid derivatives
Reduction: Amino alcohols or amines
Substitution: Free amine groups
科学的研究の応用
This compound is widely used in scientific research due to its unique properties:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The boronic acid group is useful in the study of enzyme inhibitors and in the development of diagnostic tools.
Medicine: It is employed in the design of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester exerts its effects involves its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols, such as those found in sugars and nucleotides, which is useful in inhibiting enzymes and disrupting biological processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of glycosidases and proteases
Nucleotides: Interaction with DNA and RNA
類似化合物との比較
Phenylboronic Acid: Lacks the Boc-protected amino group.
Boc-Protected Amines: Lacks the boronic acid group.
Pinacol Ester of Boronic Acids: Different substituents on the phenyl ring.
Uniqueness: 2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester is unique due to the combination of the Boc-protected amino group and the boronic acid moiety, which allows for diverse chemical reactivity and biological activity.
特性
IUPAC Name |
tert-butyl N-[1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-11-9-10-12-15(14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIOYANVXOIJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
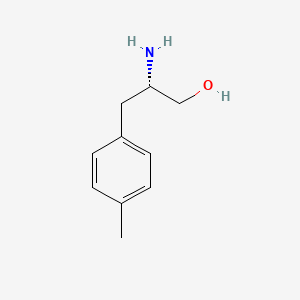
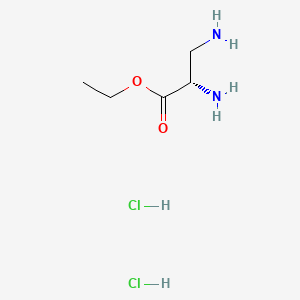
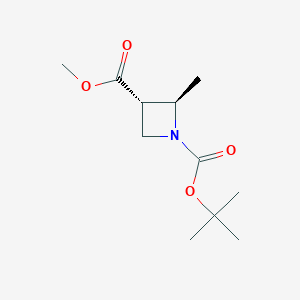
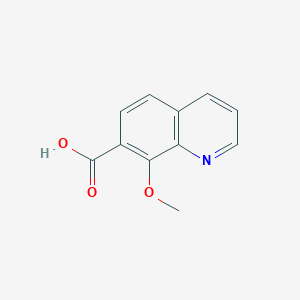
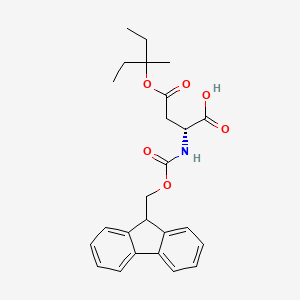
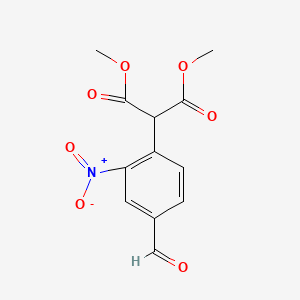

![Methyl furo[2,3-b]pyridine-6-carboxylate](/img/structure/B8096735.png)
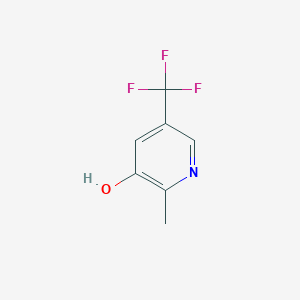
![7-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B8096751.png)
